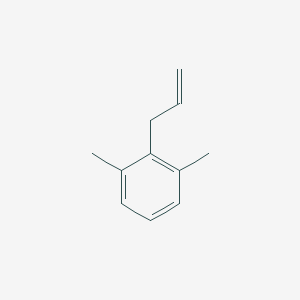

3-(2,6-Dimethylphenyl)-1-propene

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-dimethyl-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-6-11-9(2)7-5-8-10(11)3/h4-5,7-8H,1,6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIFGUSZRIMEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568803 | |

| Record name | 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-05-9 | |

| Record name | 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 3-(2,6-dimethylphenyl)-1-propene

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining 3-(2,6-dimethylphenyl)-1-propene, a valuable substituted aromatic alkene in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the mechanistic intricacies and practical considerations of key synthetic methodologies, including Grignard reagent-based allylation, Suzuki-Miyaura coupling, and the Heck reaction. The guide emphasizes the causal relationships behind experimental choices, particularly in addressing the steric hindrance presented by the 2,6-dimethylphenyl moiety. Detailed, step-by-step protocols for plausible synthetic routes are provided, alongside a thorough discussion on the characterization of the target molecule using modern spectroscopic techniques.

Introduction: The Significance of 3-(2,6-dimethylphenyl)-1-propene

3-(2,6-dimethylphenyl)-1-propene, also known as 1-allyl-2,6-dimethylbenzene, is a key structural motif in a variety of more complex molecules. The presence of the sterically hindered 2,6-dimethylphenyl group, coupled with the reactive allylic functionality, makes it a versatile building block in organic synthesis. Its derivatives are of interest in the development of novel polymers, agrochemicals, and pharmaceutical agents, where the specific substitution pattern can impart unique physical and biological properties.

The synthesis of this compound, however, presents a notable challenge: the steric hindrance imposed by the two ortho-methyl groups on the phenyl ring can significantly impede the approach of reactants to the aromatic core. This guide will explore robust synthetic methodologies that effectively overcome this steric barrier to afford the desired product in good yield and purity.

Strategic Approaches to Synthesis

The construction of the carbon-carbon bond between the 2,6-dimethylphenyl group and the allyl moiety can be approached through several established cross-coupling strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. This guide will focus on three primary, well-established methods:

-

Grignard Reagent-Based Allylation: A classic and often cost-effective method involving the reaction of a pre-formed Grignard reagent with an allyl halide.

-

Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1]

-

Heck Reaction: A palladium-catalyzed reaction of an aryl halide with an alkene.[2]

The following sections will provide a detailed examination of each of these synthetic routes, including mechanistic insights and step-by-step experimental protocols.

Grignard Reagent-Based Allylation: A Direct Approach

The reaction of a Grignard reagent with an allyl halide is a fundamental and powerful method for forming carbon-carbon bonds.[3] This approach is often favored for its use of readily available and relatively inexpensive starting materials.

Mechanistic Rationale and Causality

The synthesis commences with the formation of the 2,6-dimethylphenylmagnesium bromide Grignard reagent from 2-bromo-1,3-dimethylbenzene and magnesium metal. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[3] This nucleophilic carbon then attacks the electrophilic carbon of allyl bromide in an SN2-type reaction, displacing the bromide and forming the desired carbon-carbon bond.

The primary challenge in this synthesis is the successful formation of the sterically hindered Grignard reagent. The two ortho-methyl groups can partially shield the carbon-bromine bond, potentially slowing down the insertion of magnesium. To mitigate this, highly reactive magnesium (e.g., Rieke magnesium or freshly turned magnesium) and an appropriate solvent like tetrahydrofuran (THF), which effectively solvates the Grignard reagent, are crucial.

Caption: Workflow for Grignard-based synthesis.

Detailed Experimental Protocol

Materials:

-

2-Bromo-1,3-dimethylbenzene (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Iodine (a single crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Allyl bromide (1.1 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, including a three-necked flask, dropping funnel, and reflux condenser

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under an inert atmosphere.

-

Place the magnesium turnings and a crystal of iodine in the three-necked flask.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In a dropping funnel, prepare a solution of 2-bromo-1,3-dimethylbenzene in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension and gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Allylation Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of allyl bromide in anhydrous THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure 3-(2,6-dimethylphenyl)-1-propene.

-

| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Amount |

| 2-Bromo-1,3-dimethylbenzene | 185.06 | 1.0 | 18.5 g |

| Magnesium | 24.31 | 1.2 | 2.9 g |

| Allyl bromide | 120.98 | 1.1 | 13.3 g |

Suzuki-Miyaura Coupling: A Versatile Alternative

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it an attractive method for the synthesis of complex molecules.[5]

Mechanistic Insights and Strategic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromo-1,3-dimethylbenzene) to form a Pd(II) complex. The steric hindrance from the ortho-methyl groups can make this step challenging, often requiring the use of bulky, electron-rich phosphine ligands to facilitate the reaction.[5]

-

Transmetalation: The organic group from the organoboron reagent (e.g., allylboronic acid or its ester) is transferred to the palladium center, displacing the halide. This step is typically promoted by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of Suzuki-Miyaura couplings involving sterically hindered substrates. Ligands such as SPhos or XPhos, which are both bulky and electron-rich, have been shown to be effective in promoting the coupling of ortho-substituted aryl halides.[6]

Caption: Key components of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

-

2,6-Dimethylphenylboronic acid (1.0 equiv)

-

Allyl bromide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous toluene

-

Anhydrous methanol

-

Standard laboratory glassware

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup:

-

In a Schlenk flask, combine 2,6-dimethylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere.

-

Add anhydrous toluene and anhydrous methanol to the flask.

-

Stir the mixture at room temperature for 15 minutes to pre-form the active catalyst.

-

-

Coupling Reaction:

-

Add allyl bromide to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress of the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes) to yield 3-(2,6-dimethylphenyl)-1-propene.

-

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2,6-Dimethylphenylboronic acid | 149.99 | 1.0 |

| Allyl bromide | 120.98 | 1.2 |

| Pd(OAc)₂ | 224.50 | 0.02 |

| SPhos | 410.51 | 0.04 |

| K₃PO₄ | 212.27 | 2.0 |

The Heck Reaction: A Palladium-Catalyzed Vinylation

The Heck reaction provides another powerful palladium-catalyzed method for the synthesis of substituted alkenes by coupling an aryl halide with an alkene.[2] In this case, 2-bromo-1,3-dimethylbenzene would be reacted with propene gas.

Mechanistic Principles and Overcoming Challenges

The catalytic cycle of the Heck reaction is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, migratory insertion, and β-hydride elimination.[7]

-

Oxidative Addition: Pd(0) inserts into the 2-bromo-1,3-dimethylbenzene C-Br bond.

-

Migratory Insertion: Propene coordinates to the palladium center and inserts into the Pd-aryl bond. This insertion can occur in two ways, leading to either a primary or a secondary palladium-alkyl intermediate. Due to steric factors, insertion to form the less hindered primary intermediate is generally favored.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.

-

Regeneration of Catalyst: The active Pd(0) catalyst is regenerated by the action of a base.

A key consideration in the Heck reaction with an unsymmetrical alkene like propene is regioselectivity. The reaction can potentially yield two isomers: 3-(2,6-dimethylphenyl)-1-propene and 1-(2,6-dimethylphenyl)-1-propene. The regiochemical outcome is influenced by both electronic and steric factors. For sterically hindered aryl halides, the coupling tends to occur at the less substituted carbon of the alkene, which would favor the formation of the desired 3-(2,6-dimethylphenyl)-1-propene.

Caption: Essential components for the Heck reaction.

Detailed Experimental Protocol

Materials:

-

2-Bromo-1,3-dimethylbenzene (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Propene gas

-

High-pressure reaction vessel (autoclave)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a high-pressure reaction vessel, combine 2-bromo-1,3-dimethylbenzene, Pd(OAc)₂, P(o-tol)₃, and Et₃N.

-

Add anhydrous DMF to the vessel.

-

Seal the vessel and purge with propene gas.

-

Pressurize the vessel with propene to the desired pressure (e.g., 2-5 atm).

-

-

Heck Coupling:

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

-

Monitor the reaction progress by GC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess propene.

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes) to isolate 3-(2,6-dimethylphenyl)-1-propene.

-

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2-Bromo-1,3-dimethylbenzene | 185.06 | 1.0 |

| Pd(OAc)₂ | 224.50 | 0.03 |

| P(o-tol)₃ | 304.37 | 0.06 |

| Triethylamine | 101.19 | 1.5 |

Characterization of 3-(2,6-dimethylphenyl)-1-propene

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic methods are standard for this purpose. The predicted data is based on the known effects of substituents on spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, allylic, and methyl protons.

-

Aromatic Protons: A multiplet in the region of δ 7.0-7.2 ppm corresponding to the three protons on the dimethylphenyl ring.

-

Allylic Methylene Protons: A doublet at approximately δ 3.3-3.5 ppm for the two protons adjacent to the aromatic ring.

-

Vinyl Protons: A multiplet in the region of δ 5.0-6.0 ppm for the three protons of the double bond.

-

Methyl Protons: A singlet at around δ 2.3 ppm for the six equivalent protons of the two methyl groups.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons: Signals in the range of δ 125-140 ppm.

-

Vinyl Carbons: Signals around δ 115 ppm (terminal CH₂) and δ 135 ppm (internal CH).

-

Allylic Carbon: A signal at approximately δ 35-40 ppm.

-

Methyl Carbons: A signal around δ 20 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3050 cm⁻¹

-

C-H stretching (aliphatic): ~2950 cm⁻¹

-

C=C stretching (alkene): ~1640 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1470 cm⁻¹

-

C-H bending (alkene, out-of-plane): ~910 and 990 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A peak at m/z = 146, corresponding to the molecular weight of C₁₁H₁₄.

-

Fragmentation: A prominent peak at m/z = 105, resulting from the loss of an allyl radical (•C₃H₅), corresponding to the stable benzylic carbocation.

Conclusion

The synthesis of 3-(2,6-dimethylphenyl)-1-propene can be effectively achieved through several well-established synthetic methodologies. This guide has detailed plausible protocols for Grignard reagent-based allylation, Suzuki-Miyaura coupling, and the Heck reaction. The primary challenge in these syntheses, the steric hindrance of the 2,6-dimethylphenyl group, can be overcome by careful selection of reagents, catalysts, and reaction conditions. The provided experimental procedures and characterization data serve as a valuable resource for researchers engaged in the synthesis of this and structurally related compounds. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and available instrumentation.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Cribbin, L., Twamley, B., Buga, N., O'Brien, J. E., & Senge, M. O. (2024). C–C Coupling in sterically demanding porphyrin environments. Beilstein Journal of Organic Chemistry.

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Suzuki Coupling: Expert Insights on Using 2,6-Dimethylphenylboronic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Allylmagnesium bromide. Retrieved from [Link]

Sources

physicochemical properties of 3-(2,6-dimethylphenyl)-1-propene

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,6-dimethylphenyl)-1-propene

Introduction

3-(2,6-dimethylphenyl)-1-propene is an aromatic hydrocarbon characterized by a propene group attached to a 2,6-dimethylphenyl moiety. As a substituted alkene, its unique structural arrangement—featuring steric hindrance from the ortho-methyl groups and a reactive double bond—makes it a molecule of interest for researchers in organic synthesis, materials science, and drug development. The steric shielding of the aromatic ring can influence its reactivity in electrophilic substitution, while the allyl group serves as a versatile handle for a wide array of chemical transformations.

This guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind the analytical methodologies used for its characterization. The protocols described herein are designed as self-validating systems, providing a robust framework for empirical determination and verification.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, application, and integration into synthetic or analytical workflows. The known properties of 3-(2,6-dimethylphenyl)-1-propene are summarized below.

| Property | Value | Source |

| CAS Number | 1587-05-9 | [1] |

| Molecular Formula | C₁₁H₁₄ | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| Boiling Point | 78 °C (at 12 Torr) | [1] |

| Density (Predicted) | 0.878 ± 0.06 g/cm³ | [1] |

| Melting Point | Data not readily available; experimental determination required. | |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | [2],[3] |

Expert Insights:

-

Boiling Point: The reported boiling point of 78 °C at a reduced pressure of 12 Torr suggests a significantly higher boiling point at atmospheric pressure, likely in the range of 200-220 °C. This is typical for aromatic compounds of similar molecular weight.

-

Solubility: As a nonpolar aromatic hydrocarbon, 3-(2,6-dimethylphenyl)-1-propene is expected to be virtually insoluble in polar solvents like water[2]. Its lipophilic nature dictates high solubility in common nonpolar organic solvents such as toluene, hexanes, dichloromethane, and diethyl ether[3]. This property is fundamental to designing extraction, purification (e.g., column chromatography), and reaction conditions.

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of organic molecules. While experimental spectra for 3-(2,6-dimethylphenyl)-1-propene are not widely published, its spectral characteristics can be reliably predicted based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, benzylic, and methyl protons.

-

Aromatic Protons (δ ≈ 7.0-7.2 ppm): The three protons on the dimethylphenyl ring will likely appear as a multiplet in this region.

-

Vinylic Protons (δ ≈ 5.0-6.0 ppm): The three protons of the propene group will exhibit complex splitting patterns. The internal proton (-CH=) will appear as a multiplet, while the terminal protons (=CH₂) will be diastereotopic and show distinct multiplets[4].

-

Benzylic Protons (-CH₂-) (δ ≈ 3.3 ppm): The two protons adjacent to the aromatic ring will appear as a doublet, coupled to the internal vinylic proton.

-

Methyl Protons (-CH₃) (δ ≈ 2.4 ppm): The six protons from the two methyl groups on the aromatic ring are equivalent due to free rotation and will appear as a sharp singlet.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 9 unique carbon environments, as expected from the molecule's symmetry.

-

Aromatic Carbons (δ ≈ 125-140 ppm): Six distinct signals are expected for the aromatic carbons.

-

Vinylic Carbons (δ ≈ 115-140 ppm): Two signals corresponding to the C=C double bond.

-

Benzylic Carbon (δ ≈ 35-40 ppm): One signal for the -CH₂- carbon.

-

Methyl Carbons (δ ≈ 20 ppm): One signal for the two equivalent methyl groups.

-

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

C-H Stretching (Aromatic and Vinylic): Strong bands are expected just above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹)[5].

-

C-H Stretching (Aliphatic): Bands corresponding to the methyl and benzylic C-H stretches will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretching (Alkene): A characteristic medium-intensity band is expected around 1640-1650 cm⁻¹[5].

-

C=C Stretching (Aromatic): One or two sharp bands of variable intensity are expected in the 1500-1600 cm⁻¹ region.

-

C-H Bending (Out-of-Plane): Strong bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. Under Electron Ionization (EI), the molecule is expected to fragment in predictable ways.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 146, corresponding to the molecular weight of the compound. Aromatic compounds typically show a prominent molecular ion peak[6].

-

Major Fragmentation Pathways:

-

Loss of a Methyl Radical (m/z = 131): Cleavage of a methyl group is a common fragmentation pathway.

-

Benzylic Cleavage (m/z = 105): The most likely fragmentation is the cleavage of the C-C bond between the benzylic carbon and the vinyl group, resulting in the loss of an allyl radical (•C₃H₅) to form a stable dimethylbenzyl cation. This fragment may rearrange to a highly stable dimethyltropylium ion at m/z = 105 , which is predicted to be the base peak . This is a classic fragmentation pattern for alkyl-substituted aromatic compounds[7].

-

The diagram below illustrates the predicted primary fragmentation pathway.

Caption: Predicted Electron Ionization fragmentation of 3-(2,6-dimethylphenyl)-1-propene.

Section 3: Experimental Protocols

The following protocols provide a framework for the robust analytical characterization of 3-(2,6-dimethylphenyl)-1-propene.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the premier technique for analyzing volatile and thermally stable nonpolar compounds. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio and fragmentation pattern[8][9].

Workflow Diagram:

Caption: General workflow for the GC-MS analysis of 3-(2,6-dimethylphenyl)-1-propene.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane) to create a stock solution of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working standard concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

-

Instrumentation and Conditions: [9][10]

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

Column: HP-5MS (or equivalent nonpolar column), 30 m x 0.25 mm ID x 0.25 µm film thickness. The 5% phenyl-methylpolysiloxane phase provides excellent resolution for aromatic compounds.

-

Inlet: Split/splitless injector at 250 °C. Use splitless mode for trace analysis or a high split ratio (e.g., 50:1) for concentrated samples.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

-

-

Data Analysis:

-

The retention time of the analyte peak is used for initial identification.

-

The acquired mass spectrum is compared against the predicted fragmentation pattern (base peak at m/z 105, molecular ion at m/z 146) for positive identification.

-

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a complementary technique to GC-MS, particularly useful for purity assessment and preparative separation. Given the nonpolar nature of the compound, a reverse-phase method is the logical choice, where the stationary phase is nonpolar and the mobile phase is polar[11].

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

-

Instrumentation and Conditions: [12][13]

-

HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C18 columns offer high hydrophobicity and are ideal for retaining nonpolar compounds[13].

-

Mobile Phase:

-

Solvent A: HPLC-Grade Water.

-

Solvent B: Acetonitrile (ACN).

-

-

Elution Mode: Isocratic elution with 85% ACN / 15% Water. A gradient elution (e.g., starting at 70% ACN and ramping up) can be used for method development to find the optimal separation conditions[13].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where the aromatic ring is expected to absorb strongly.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The retention time and peak area are used to determine the purity of the compound. The method is self-validating; a single sharp peak indicates high purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups (alkene, aromatic ring), serving as a quick identity and quality control check.

Step-by-Step Protocol:

-

Sample Preparation (Neat Liquid Film): [14][15]

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges.

-

Place one drop of the liquid sample directly onto the face of one salt plate.

-

Carefully place the second plate on top and gently rotate to spread the sample into a thin, uniform film, ensuring no air bubbles are trapped[15].

-

-

Instrumentation and Analysis:

-

Acquire a background spectrum of the empty, clean salt plates.

-

Mount the "sandwiched" plates in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Analysis:

-

Analyze the resulting spectrum for the presence of the predicted characteristic absorption bands (e.g., C=C stretch at ~1645 cm⁻¹, aromatic C-H stretch at >3000 cm⁻¹).

-

References

-

Solubility of selected aromatic compounds in water at 25 °C. ResearchGate. [Link]

-

How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]

-

FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube. [Link]

-

1H proton nmr spectrum of propene C3H6. Doc Brown's Advanced Organic Chemistry. [Link]

-

How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. [Link]

-

Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]

-

4406 GC-MS procedure and background.docx. Course Hero. [Link]

-

Propene. NIST WebBook. [Link]

-

Hydrocarbon Solvents - Aromatic Hydrocarbons. Solvent Industry Association. [Link]

-

QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]

-

Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. [Link]

-

How Is GC-MS Used In Aroma Analysis? Chemistry For Everyone. YouTube. [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrocarbon Solvents - Aromatic Hydrocarbons - Solvent Industry Association [solvents.org.uk]

- 4. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Propene [webbook.nist.gov]

- 6. memphis.edu [memphis.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. tdi-bi.com [tdi-bi.com]

- 10. agilent.com [agilent.com]

- 11. jordilabs.com [jordilabs.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(2,6-Dimethylphenyl)-1-propene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. This guide provides a detailed predictive analysis and interpretation of the ¹H and ¹³C NMR spectra for 3-(2,6-dimethylphenyl)-1-propene. By dissecting the molecule into its constituent fragments—the 2,6-dimethylphenyl group and the allyl group—we can forecast the chemical shifts, multiplicities, and coupling constants. This document serves as a comprehensive reference for researchers and drug development professionals, offering not only spectral data interpretation but also a robust, field-proven protocol for sample preparation and data acquisition. The principles discussed herein are foundational for structural characterization and are supported by authoritative references from the scientific literature.

Introduction and Structural Overview

3-(2,6-dimethylphenyl)-1-propene is an aromatic hydrocarbon featuring a propene (allyl) chain attached to a sterically hindered 2,6-disubstituted benzene ring. The molecule's structure presents several key features that are well-resolved by NMR spectroscopy:

-

Aromatic System: A symmetrically substituted benzene ring, which simplifies the aromatic region of the NMR spectrum.

-

Allyl Group: A vinyl system (-CH=CH₂) coupled to an allylic methylene group (-CH₂-), giving rise to a characteristic and complex set of signals due to various coupling interactions.

-

Methyl Groups: Two chemically equivalent methyl groups ortho to the allyl substituent, resulting in a strong singlet in the ¹H NMR spectrum.

The interplay between these groups, particularly the steric hindrance from the ortho-methyls potentially influencing the conformation of the allyl sidechain, makes NMR an essential tool for its complete characterization. This guide will systematically predict and explain the spectral features based on established principles of chemical shift and spin-spin coupling[1][2].

Diagram of Molecular Structure

Caption: Numbering scheme for 3-(2,6-dimethylphenyl)-1-propene.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the analysis of analogous structures such as allylbenzene[3][4][5] and o-xylene[6][7]. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-9a, H-9b (Terminal Vinyl) | ~5.0 - 5.2 | 2H | m (ddt) | Jgem = 0-3; Jtrans = 12-18; Jcis = 6-15; ⁴Jallyl = ~1.5 |

| H-8 (Internal Vinyl) | ~5.8 - 6.1 | 1H | m (ddt) | Jtrans = 12-18; Jcis = 6-15; ³Jvicinal = 6-8 |

| H-7 (Allylic/Benzylic) | ~3.3 - 3.5 | 2H | d | ³Jvicinal = 6-8 |

| H-4 (Aromatic, para) | ~6.9 - 7.1 | 1H | t | ³Jortho = ~7.5 |

| H-3, H-5 (Aromatic, meta) | ~6.9 - 7.1 | 2H | d | ³Jortho = ~7.5 |

| H-10, H-11 (Methyl) | ~2.3 - 2.4 | 6H | s | N/A |

Rationale for ¹H Assignments and Multiplicities

-

Vinyl Protons (H-8, H-9): The vinyl protons of the allyl group reside in the characteristic downfield region for sp² hybridized carbons (4.5-6.5 ppm)[8]. The internal proton (H-8) is the most deshielded due to its position. It will be split by the two terminal vinyl protons (H-9a/b) with distinct cis and trans coupling constants, and also by the two allylic protons (H-7), resulting in a complex multiplet, often a doublet of doublet of triplets (ddt)[9][10]. The two terminal protons (H-9a, H-9b) are diastereotopic and will have slightly different chemical shifts. They couple to each other (geminal coupling), to the internal vinyl proton (cis and trans coupling), and show a weak four-bond coupling to the allylic protons, also resulting in complex multiplets[11].

-

Allylic Protons (H-7): These protons are on a carbon adjacent to both the aromatic ring and the double bond (benzylic and allylic), placing their signal around 3.3-3.5 ppm[3]. Due to free rotation around the C1-C7 bond, these two protons are chemically equivalent. They are coupled only to the internal vinyl proton (H-8), and thus should appear as a doublet.

-

Aromatic Protons (H-3, H-4, H-5): Due to the molecule's C₂v symmetry, the two meta protons (H-3 and H-5) are chemically and magnetically equivalent. The para proton (H-4) is unique. These three protons will likely have very similar chemical shifts, falling in the range of 6.9-7.1 ppm, typical for alkyl-substituted benzenes[6][7]. The H-3/H-5 protons will appear as a doublet, split by H-4. The H-4 proton will be split by both H-3 and H-5, appearing as a triplet.

-

Methyl Protons (H-10, H-11): The two methyl groups are equivalent by symmetry. Being attached to an aromatic ring, they resonate around 2.3-2.4 ppm. With no adjacent protons to couple with, their signal is a sharp singlet, integrating to 6 protons[6].

Predicted ¹³C NMR and DEPT Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton. The predicted chemical shifts are based on data for similar structures and general substituent effects[12][13][14][15]. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups[16][17][18][19][20].

| Carbon Assignment | Predicted δ (ppm) | DEPT-90 | DEPT-135 |

| C-1 (Quaternary, Ar) | ~138 - 140 | No Signal | No Signal |

| C-2, C-6 (Quaternary, Ar) | ~136 - 137 | No Signal | No Signal |

| C-4 (CH, Ar) | ~128 - 130 | Positive | Positive |

| C-3, C-5 (CH, Ar) | ~125 - 127 | Positive | Positive |

| C-8 (CH, Vinyl) | ~137 - 139 | Positive | Positive |

| C-9 (CH₂, Vinyl) | ~115 - 117 | No Signal | Positive |

| C-7 (CH₂, Allylic) | ~38 - 40 | No Signal | Negative |

| C-10, C-11 (CH₃, Methyl) | ~20 - 22 | No Signal | Positive |

Rationale for ¹³C Assignments

-

Aromatic Carbons (C-1 to C-6): Aromatic carbons typically resonate between 120-150 ppm[21]. The quaternary carbons (C-1, C-2, C-6), which are bonded to the substituents, are generally found at lower field (further downfield) compared to the protonated carbons. Based on data for o-xylene, the methyl-substituted carbons (C-2, C-6) are expected around 136 ppm, and the allyl-substituted carbon (C-1) slightly further downfield[6]. The protonated carbons (C-3, C-4, C-5) will appear in the 125-130 ppm range. These assignments can be confirmed with a DEPT experiment, where the quaternary carbons will be absent[17][18].

-

Vinyl Carbons (C-8, C-9): Alkene carbons appear in a similar region to aromatic carbons. The terminal CH₂ carbon (C-9) is typically more shielded (upfield) than the internal CH carbon (C-8)[13]. We predict C-9 around 115-117 ppm and C-8 around 137-139 ppm. The DEPT-135 spectrum would show both as positive signals[19].

-

Allylic Carbon (C-7): This sp³-hybridized carbon is deshielded by the adjacent aromatic ring and double bond, placing its signal around 38-40 ppm. In a DEPT-135 spectrum, as a CH₂ group, it will characteristically show a negative (inverted) peak[16][20].

-

Methyl Carbons (C-10, C-11): The two equivalent methyl carbons are the most shielded, appearing upfield around 20-22 ppm. They will appear as positive signals in a DEPT-135 spectrum[19].

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Sample Preparation

-

Material Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial[22][23]. The higher concentration for ¹³C is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar organic compounds. Use approximately 0.6-0.7 mL of the solvent[24][25].

-

Dissolution & Referencing: Add the solvent to the vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference for both ¹H and ¹³C spectra[22][24]. Agitate the vial gently (e.g., using a vortex mixer) to ensure the sample is fully dissolved.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube[23].

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the exterior of the tube clean before inserting it into the spectrometer.

Instrument Workflow

The following diagram outlines the logical workflow for acquiring and processing the NMR data.

Sources

- 1. fiveable.me [fiveable.me]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. (Solved) - 1. Study the NMR spectrum of allylbenzene (C9H10) (Figure 43).... (1 Answer) | Transtutors [transtutors.com]

- 4. Allylbenzene(300-57-2) 1H NMR spectrum [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. bmse000526 O-xylene at BMRB [bmrb.io]

- 7. o-Xylene(95-47-6) 1H NMR [m.chemicalbook.com]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. web.uvic.ca [web.uvic.ca]

- 18. che.hw.ac.uk [che.hw.ac.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. m.youtube.com [m.youtube.com]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. researchgate.net [researchgate.net]

- 24. organomation.com [organomation.com]

- 25. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to 3-(2,6-dimethylphenyl)-1-propene (CAS No. 1587-05-9) for Advanced Research Applications

This guide provides a comprehensive technical overview of 3-(2,6-dimethylphenyl)-1-propene, a molecule of growing interest in the fields of medicinal chemistry and drug development. We will delve into its synthesis, characterization, and potential therapeutic applications, offering field-proven insights and detailed experimental protocols to empower researchers and scientists.

Introduction: The Strategic Importance of the Allyl-Aryl Moiety

The convergence of an allyl group and a substituted aromatic ring within a single molecular entity presents a rich scaffold for the design of novel therapeutic agents. The allyl moiety, a common feature in many natural products with demonstrated bioactivity, offers a reactive handle for further chemical modifications. Simultaneously, the 2,6-dimethylphenyl group, a xylene isomer, is a recognized pharmacophore found in a number of approved drugs, where it often contributes to favorable metabolic stability and specific receptor interactions. The strategic combination of these two fragments in 3-(2,6-dimethylphenyl)-1-propene creates a molecule with significant potential as a versatile building block in drug discovery programs.

Synthesis and Characterization

A robust and reproducible synthesis is paramount for the successful integration of any chemical entity into a research and development pipeline. For 3-(2,6-dimethylphenyl)-1-propene, the Grignard reaction stands out as the most logical and efficient synthetic route.

Retrosynthetic Analysis and Mechanistic Considerations

The disconnection of the target molecule logically occurs at the bond between the aromatic ring and the allylic methylene group. This retrosynthetic approach points to 2,6-dimethylbromobenzene and allyl bromide as readily available starting materials. The key transformation involves the formation of an organometallic intermediate, specifically a Grignard reagent, from 2,6-dimethylbromobenzene. The resulting 2,6-dimethylphenylmagnesium bromide is a potent nucleophile, with the carbanionic character centered on the ipso-carbon of the aromatic ring. This nucleophile can then readily attack the electrophilic methylene carbon of allyl bromide, which bears a good leaving group (Br-), via an SN2-type reaction to form the desired carbon-carbon bond. The choice of an ether-based solvent, such as diethyl ether or tetrahydrofuran (THF), is critical as it solvates the magnesium ion, stabilizing the Grignard reagent and facilitating its formation.

Detailed Experimental Protocol for Synthesis

The following protocol is a self-validating system, designed to ensure a high yield and purity of the final product.

Materials:

-

2,6-Dimethylbromobenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (a single crystal)

-

Anhydrous diethyl ether or THF

-

Allyl bromide (1.1 eq)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (argon or nitrogen), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

To the flask, add magnesium turnings and a crystal of iodine. The iodine serves to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 2,6-dimethylbromobenzene in anhydrous diethyl ether.

-

Add a small portion of the 2,6-dimethylbromobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has initiated, add the remaining 2,6-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. This is an exothermic reaction, and the temperature should be carefully controlled to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane to yield pure 3-(2,6-dimethylphenyl)-1-propene.

-

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 3-(2,6-dimethylphenyl)-1-propene.

Spectroscopic Characterization

Due to the limited availability of published spectra for 3-(2,6-dimethylphenyl)-1-propene, the following are predicted key spectroscopic features based on the analysis of structurally related compounds.

| Spectroscopic Data | Predicted Chemical Shifts/Frequencies and Interpretation |

| ¹H NMR | * ~7.0-7.2 ppm (m, 3H): Aromatic protons of the 2,6-dimethylphenyl ring. The meta- and para-protons will likely appear as a complex multiplet. * ~5.8-6.0 ppm (m, 1H): The internal vinyl proton (-CH=CH₂) of the allyl group. * ~4.9-5.1 ppm (m, 2H): The terminal vinyl protons (=CH₂) of the allyl group. * ~3.3 ppm (d, 2H): The benzylic protons (-CH₂-Ar) adjacent to the aromatic ring. * ~2.3 ppm (s, 6H): The two equivalent methyl groups on the aromatic ring. |

| ¹³C NMR | * ~138-140 ppm: Quaternary aromatic carbons attached to the methyl groups. * ~137 ppm: The internal vinyl carbon (-CH=CH₂). * ~126-128 ppm: Aromatic CH carbons. * ~115 ppm: The terminal vinyl carbon (=CH₂). * ~40 ppm: The benzylic carbon (-CH₂-Ar). * ~20 ppm: The methyl carbons. |

| IR (Infrared) | * ~3080 cm⁻¹: C-H stretching of the vinyl group. * ~2950 cm⁻¹: C-H stretching of the methyl and methylene groups. * ~1640 cm⁻¹: C=C stretching of the alkene. * ~1470 and 1380 cm⁻¹: C-H bending of the methyl groups. * ~910 and 990 cm⁻¹: Out-of-plane C-H bending of the vinyl group. |

Applications in Drug Discovery and Development

The structural motifs present in 3-(2,6-dimethylphenyl)-1-propene suggest its potential as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutics for cancer and neurological disorders.

The 2,6-Dimethylphenyl Moiety as a Privileged Scaffold

The 2,6-dimethylphenyl group is a key component of several clinically used drugs. For example, it is found in the local anesthetic Lidocaine and the anticonvulsant Ameltolide .[1][2] In these contexts, the ortho-methyl groups provide steric hindrance that can protect adjacent functional groups from metabolic degradation, thereby improving the pharmacokinetic profile of the drug. This steric shielding can also enforce a specific conformation that is favorable for binding to the target receptor.

The Allyl Group: A Gateway to Bioactivity

Numerous natural products containing the allyl group exhibit significant biological activity, including anticancer properties.[3] The double bond of the allyl group can be a site for metabolic activation or can participate in key binding interactions with biological targets. Furthermore, the allyl group can serve as a synthetic handle for the introduction of other functional groups through reactions such as epoxidation, dihydroxylation, or Heck coupling, allowing for the generation of diverse chemical libraries for high-throughput screening.

Hypothetical Signaling Pathway and Mechanism of Action

Given the anticancer activity of many allyl-containing compounds and the presence of the 2,6-dimethylphenyl scaffold in neurologically active drugs, it is plausible that derivatives of 3-(2,6-dimethylphenyl)-1-propene could be designed to target specific signaling pathways implicated in these diseases. For instance, many anticancer agents function by inducing apoptosis. A hypothetical mechanism could involve the interaction of a functionalized derivative of our target molecule with key proteins in the apoptotic pathway, such as those in the Bcl-2 family or caspases.

Diagram: Hypothetical Signaling Pathway

Sources

A Technical Guide to the Solubility of 3-(2,6-dimethylphenyl)-1-propene in Common Organic Solvents: A Predictive and Experimental Approach

Abstract: The solubility of active compounds and intermediates is a critical physicochemical property that governs their application in chemical synthesis, formulation, and materials science. This guide provides a comprehensive framework for understanding and determining the solubility of 3-(2,6-dimethylphenyl)-1-propene, a substituted aromatic hydrocarbon. Recognizing the scarcity of published empirical data for this specific molecule, this document emphasizes a dual strategy: theoretical prediction of solubility based on molecular structure and established principles, and a detailed, field-proven experimental protocol for its precise measurement. This guide is intended for researchers, chemists, and formulation scientists, providing the necessary tools to assess solvent compatibility, optimize reaction conditions, and guide purification strategies.

Part 1: Theoretical Assessment of Solubility

A robust understanding of a molecule's inherent properties is the first step toward predicting its behavior in different solvent environments. This section outlines the principles used to forecast the solubility of 3-(2,6-dimethylphenyl)-1-propene.

Molecular Structure and Inferred Physicochemical Properties

3-(2,6-dimethylphenyl)-1-propene (CAS 1587-05-9) is an organic compound with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol .[1][2] Its structure consists of a nonpolar benzene ring substituted with two methyl groups and an allyl (propene) group.

Key Structural Features:

-

Aromatic Ring: The benzene core is hydrophobic and contributes to solubility in nonpolar, aromatic solvents.

-

Alkyl Groups (Dimethyl and Propene): These hydrocarbon moieties are nonpolar and further enhance the molecule's lipophilic character.

-

Absence of Polar Functional Groups: The molecule lacks significant dipoles and does not have hydrogen bond donor or acceptor sites.[3]

Based on this structure, 3-(2,6-dimethylphenyl)-1-propene is classified as a nonpolar, hydrophobic compound. Its solubility behavior will be dictated by weak van der Waals (dispersion) forces.

The Principle of "Like Dissolves Like"

The foundational principle of solubility states that substances with similar intermolecular forces are likely to be miscible. For 3-(2,6-dimethylphenyl)-1-propene, this predicts:

-

High Solubility in nonpolar and weakly polar solvents where dispersion forces are the primary mode of interaction. Examples include aromatic hydrocarbons (toluene, xylene), alkanes (hexane, heptane), and chlorinated solvents (dichloromethane).

-

Low to Negligible Solubility in highly polar solvents. Polar protic solvents like water and ethanol, which feature strong hydrogen-bonding networks, will not effectively solvate this nonpolar molecule. Polar aprotic solvents like acetone or acetonitrile will also be poor solvents, albeit likely better than protic ones.

Semi-Quantitative Prediction with Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) provide a numerical framework. HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding forces.[4]

The principle is that substances with similar HSP values (i.e., a small "distance" between them in 3D Hansen space) are likely to be soluble in one another.[5] While experimentally determined HSP values for 3-(2,6-dimethylphenyl)-1-propene are not available, we can estimate them based on analogous structures like xylene.

The table below lists the HSP for common organic solvents. Solvents with HSP values closer to those of our target molecule (estimated to be similar to xylene, with high δD and low δP, δH) are predicted to be better solvents.

Table 1: Hansen Solubility Parameters for Common Organic Solvents.

| Solvent | Class | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

|---|---|---|---|---|

| n-Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 |

| Dichloromethane | Chlorinated | 17.0 | 7.3 | 7.1 |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |

| Water | Polar Protic | 15.5 | 16.0 | 42.3 |

Data compiled from various sources on Hansen Solubility Parameters.

Based on this data, hexane and toluene are predicted to be excellent solvents, while ethanol and water are predicted to be very poor solvents.

Part 2: Experimental Determination of Solubility

Theoretical predictions must be validated by empirical measurement. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method.[6][7] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Protocol: Isothermal Shake-Flask Method

This method establishes the saturation concentration of a solute in a solvent at a controlled temperature.[8]

Objective: To determine the equilibrium solubility of 3-(2,6-dimethylphenyl)-1-propene in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

3-(2,6-dimethylphenyl)-1-propene (solute)

-

High-purity organic solvent of choice

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Preparation of Supersaturated Slurry:

-

To a series of vials, add a measured volume of the chosen solvent (e.g., 5 mL).

-

Add an excess amount of 3-(2,6-dimethylphenyl)-1-propene to each vial. "Excess" is critical and means adding enough solid so that it remains undissolved even after equilibrium is reached. This ensures the final solution is saturated.

-

Causality Check: Using an excess of solid solute is the only way to guarantee that the liquid phase has reached its maximum saturation point and is in thermodynamic equilibrium with the solid phase.[9]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the slurries at a constant speed (e.g., 150 rpm) for a predetermined period. A typical duration is 24 to 48 hours.[7][10]

-

Causality Check: Continuous agitation ensures intimate contact between the solute and solvent, accelerating the dissolution process. A long equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[11] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours); equilibrium is reached when the measured concentration no longer changes.[12]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours in a temperature-controlled bath to allow the excess solid to settle.

-

For robust separation, centrifuge the vials at a high speed (e.g., 5000 rpm for 10 minutes) to pellet all undissolved solids.

-

Causality Check: This step is crucial to prevent undissolved solid particles from being carried over into the sample for analysis, which would artificially inflate the measured solubility.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE). This provides a final, definitive removal of any suspended microparticles.

-

Accurately dilute the filtered aliquot with fresh solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for accurate back-calculation.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of 3-(2,6-dimethylphenyl)-1-propene of known concentrations.

-

Analyze the standards and the diluted sample using a suitable analytical method (e.g., GC-FID for volatile compounds, HPLC-UV if the compound has a UV chromophore, or gravimetric analysis for high solubilities).

-

Construct a calibration curve and determine the concentration of the diluted sample.

-

Causality Check: A multi-point calibration curve ensures the accuracy and reliability of the quantification, validating that the instrument response is linear over the concentration range of interest.[13]

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in standard units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Isothermal Shake-Flask protocol.

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Part 3: Data Presentation and Interpretation

Systematic recording of experimental results is essential for comparison and analysis.

Hypothetical Solubility Data

The following table presents predicted solubility data for 3-(2,6-dimethylphenyl)-1-propene based on the theoretical principles discussed. Researchers should use this format to record their empirically determined values.

Table 2: Predicted Solubility of 3-(2,6-dimethylphenyl)-1-propene at 25 °C.

| Solvent | Solvent Class | Predicted Solubility | Expected Solubility ( g/100 mL) |

|---|---|---|---|

| n-Hexane | Nonpolar | Very High | > 20 |

| Toluene | Aromatic | Very High | > 20 |

| Dichloromethane | Chlorinated | High | 10 - 20 |

| Acetone | Polar Aprotic | Low | 0.1 - 1.0 |

| Ethanol | Polar Protic | Very Low | < 0.01 |

| Water | Polar Protic | Negligible | < 0.001 |

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is important for processes like crystallization. The shake-flask experiment should always be conducted under strict temperature control.[7]

-

Purity of Solute and Solvent: Impurities can significantly alter the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate and reproducible data.[9]

Part 4: Conclusion

While specific published solubility data for 3-(2,6-dimethylphenyl)-1-propene is limited, a combination of theoretical prediction and rigorous experimental methodology provides a powerful path forward. The molecular structure strongly suggests high solubility in nonpolar, aromatic, and alkane solvents, with poor solubility in polar solvents. The provided Isothermal Shake-Flask protocol offers a reliable, self-validating method for researchers to generate precise solubility data. This information is fundamental for the effective use of this compound in synthesis, purification, and formulation, enabling scientifically sound decisions in research and development.

References

-

ASTM E1148-02(2008). Standard Test Method for Measurements of Aqueous Solubility. ASTM International. [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]

-

Cheméo. Chemical Properties of Propene (CAS 115-07-1). [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

Sources

- 1. 3-(2,6-DIMETHYLPHENYL)-1-PROPENE CAS#: 1587-05-9 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. bioassaysys.com [bioassaysys.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. enamine.net [enamine.net]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 12. img.antpedia.com [img.antpedia.com]

- 13. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Potential Applications of 3-(2,6-Dimethylphenyl)-1-propene in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 3-(2,6-dimethylphenyl)-1-propene, a sterically hindered allylarene with significant untapped potential in organic synthesis. The presence of two methyl groups in the ortho positions of the phenyl ring imparts unique steric and electronic properties that differentiate its reactivity from less substituted analogues. This document explores key synthetic routes to this compound and delves into its prospective utility in catalysis, polymer chemistry, and as a versatile building block for complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. By examining established methodologies for related compounds and considering the influence of the 2,6-dimethyl substitution pattern, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the synthetic potential of this intriguing molecule.

Introduction: The Strategic Value of Steric Hindrance

In the landscape of organic synthesis, steric hindrance is often perceived as a challenge. However, when strategically incorporated into a molecule's design, it can be a powerful tool to control selectivity, modulate reactivity, and access unique chemical space. 3-(2,6-Dimethylphenyl)-1-propene is a prime example of such a molecule. The two ortho-methyl groups flanking the allyl substituent create a sterically congested environment that profoundly influences the reactivity of both the alkene and the aromatic ring. This guide will illuminate how these steric constraints can be leveraged to achieve specific synthetic outcomes, paving the way for novel applications in various domains of chemical research.

Synthesis of 3-(2,6-Dimethylphenyl)-1-propene

Several established synthetic methodologies can be adapted for the preparation of 3-(2,6-dimethylphenyl)-1-propene. The choice of method will often depend on the availability of starting materials, desired scale, and tolerance to specific functional groups.

Grignard Reaction

A common and effective method for the synthesis of allylarenes is the Grignard reaction.[1][2][3] This approach involves the reaction of a Grignard reagent derived from an allyl halide with a suitable electrophile, or conversely, an allyl Grignard reagent with an appropriate benzyl halide. For the synthesis of 3-(2,6-dimethylphenyl)-1-propene, the reaction of allylmagnesium bromide with 2,6-dimethylbenzyl chloride or bromide is a viable route.

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).[4] A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.[2] The reaction is typically initiated with a crystal of iodine and maintained at a low temperature to minimize Wurtz coupling side reactions.[5]

-

Coupling Reaction: A solution of 2,6-dimethylbenzyl chloride in anhydrous diethyl ether is then added dropwise to the freshly prepared allylmagnesium bromide solution at 0 °C.

-

Workup: The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(2,6-dimethylphenyl)-1-propene.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents and will be quenched by water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[3]

-

Inert Atmosphere: The use of an inert atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Low Temperature: Maintaining a low temperature during the formation of the Grignard reagent and the subsequent coupling reaction helps to control the exothermic reaction and minimize the formation of byproducts such as 1,5-hexadiene from the self-coupling of the allyl Grignard reagent.[2]

Wittig Reaction

The Wittig reaction provides an alternative route to 3-(2,6-dimethylphenyl)-1-propene, particularly useful for constructing the double bond with high regioselectivity.[6][7][8] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. In this case, the reaction would be between 2,6-dimethylbenzaldehyde and the ylide generated from allyl-triphenylphosphonium bromide.

Experimental Protocol: Synthesis via Wittig Reaction

-

Preparation of the Phosphonium Salt: Allyl bromide is reacted with triphenylphosphine in a suitable solvent like toluene or acetonitrile to form allyl-triphenylphosphonium bromide.[9]

-

Ylide Formation: The phosphonium salt is then deprotonated using a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like THF to generate the corresponding phosphorus ylide.[9][10]

-

Wittig Reaction: A solution of 2,6-dimethylbenzaldehyde in THF is added dropwise to the ylide solution at low temperature (e.g., -78 °C to 0 °C).

-

Workup and Purification: After the reaction is complete, the mixture is quenched with water, and the product is extracted with an organic solvent. The organic extracts are dried and concentrated. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography. The desired alkene is then purified by column chromatography.

Diagram of the Wittig Reaction Workflow:

Caption: Workflow for the synthesis of 3-(2,6-dimethylphenyl)-1-propene via the Wittig reaction.

Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be employed to form the C-C bond between an aryl halide and an alkene.[11][12][13][14] For the synthesis of 3-(2,6-dimethylphenyl)-1-propene, this would involve the coupling of 2,6-dimethyliodobenzene or 2,6-dimethylbromobenzene with propene. However, the steric hindrance around the palladium center due to the ortho-methyl groups might necessitate the use of specialized ligands to facilitate the reaction.[15]

Reactivity and Potential Applications in Organic Synthesis

The unique structural features of 3-(2,6-dimethylphenyl)-1-propene, namely the terminal double bond and the sterically encumbered aromatic ring, open up a range of possibilities for its application in organic synthesis.

Reactions of the Alkene Moiety

The terminal double bond is a versatile functional handle that can participate in a variety of transformations.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds.[16][17][18][19] 3-(2,6-dimethylphenyl)-1-propene could potentially undergo self-metathesis to yield the corresponding disubstituted alkene or cross-metathesis with other olefins to generate more complex structures. The steric bulk of the 2,6-dimethylphenyl group might influence the efficiency and selectivity of the metathesis reaction, potentially favoring the formation of E-isomers to minimize steric strain.

Potential Application: Synthesis of novel polymers and macrocycles.

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene to produce aldehydes.[20][21][22][23] The hydroformylation of 3-(2,6-dimethylphenyl)-1-propene would be expected to yield a mixture of linear and branched aldehydes. The regioselectivity of this reaction is often influenced by the steric and electronic properties of the substrate and the catalyst system employed. The steric hindrance from the ortho-methyl groups could potentially favor the formation of the linear aldehyde to a greater extent than in less hindered analogues.

Diagram of Hydroformylation:

Caption: Potential products from the hydroformylation of 3-(2,6-dimethylphenyl)-1-propene.

Potential Application: Synthesis of precursors for specialty chemicals, pharmaceuticals, and fragrances.

The epoxidation of the terminal double bond in 3-(2,6-dimethylphenyl)-1-propene would yield the corresponding epoxide.[24][25][26][27][28] This transformation can be achieved using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The resulting epoxide is a valuable synthetic intermediate that can undergo a variety of nucleophilic ring-opening reactions to introduce diverse functional groups.

Potential Application: As a building block for the synthesis of chiral alcohols, diols, and other functionalized molecules.

Reactions Involving the Aromatic Ring

The 2,6-dimethylphenyl group, while sterically hindered, can still participate in certain aromatic functionalization reactions.

Direct C-H activation of the aromatic ring presents an atom-economical approach to introduce new functional groups. While the ortho positions are blocked, the meta and para positions are potential sites for functionalization. The electronic properties of the allyl group and the methyl groups will influence the regioselectivity of such reactions.[29]

Potential Application: Late-stage functionalization of complex molecules and the synthesis of novel ligands for catalysis.

Polymerization

The propylene unit in 3-(2,6-dimethylphenyl)-1-propene makes it a potential monomer for polymerization reactions. The bulky 2,6-dimethylphenyl substituent would be expected to impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified mechanical properties compared to polypropylene.

Potential Application: Development of novel polymers with tailored properties for applications in materials science.

Summary of Potential Applications

The following table summarizes the potential applications of 3-(2,6-dimethylphenyl)-1-propene based on its reactivity profile.

| Reaction Type | Potential Products | Potential Applications |

| Metathesis | Disubstituted alkenes, polymers, macrocycles | Novel materials, complex molecule synthesis |

| Hydroformylation | Linear and branched aldehydes | Precursors for pharmaceuticals, fragrances, and specialty chemicals |

| Epoxidation | Epoxides, diols, functionalized alcohols | Chiral building blocks, fine chemicals |

| C-H Activation | Functionalized arenes | Ligand synthesis, late-stage functionalization |

| Polymerization | Novel polymers | High-performance materials |

Conclusion

3-(2,6-Dimethylphenyl)-1-propene represents a versatile and underutilized building block in organic synthesis. The steric hindrance imposed by the ortho-methyl groups provides a unique handle for controlling reactivity and selectivity in a variety of chemical transformations. This guide has outlined key synthetic routes and explored a range of potential applications, from the synthesis of complex small molecules to the development of novel polymers. It is our hope that this document will inspire further research into the chemistry of this fascinating molecule and unlock its full potential for innovation in the chemical sciences.

References

-